molecular formula C24H23ClN2O B448088 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2,2-diphenylethanone

1-[4-(3-Chlorophenyl)piperazin-1-yl]-2,2-diphenylethanone

Cat. No.: B448088
M. Wt: 390.9g/mol
InChI Key: PGRJRUKVXPDOPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3-Chlorophenyl)piperazin-1-yl]-2,2-diphenylethanone is a chemical compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of a chlorophenyl group and a diphenylacetyl group attached to a piperazine ring.

Preparation Methods

The synthesis of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2,2-diphenylethanone typically involves the reaction of 1-(3-chlorophenyl)piperazine with diphenylacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-[4-(3-Chlorophenyl)piperazin-1-yl]-2,2-diphenylethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(3-Chlorophenyl)piperazin-1-yl]-2,2-diphenylethanone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical research and development.

Mechanism of Action

The mechanism of action of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2,2-diphenylethanone involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

1-[4-(3-Chlorophenyl)piperazin-1-yl]-2,2-diphenylethanone can be compared with other similar compounds such as:

    1-(3-Chlorophenyl)piperazine: This compound lacks the diphenylacetyl group and has different chemical and biological properties.

    4-(Diphenylacetyl)piperazine: This compound lacks the chlorophenyl group and also exhibits distinct properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.

Properties

Molecular Formula

C24H23ClN2O

Molecular Weight

390.9g/mol

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-2,2-diphenylethanone

InChI

InChI=1S/C24H23ClN2O/c25-21-12-7-13-22(18-21)26-14-16-27(17-15-26)24(28)23(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-13,18,23H,14-17H2

InChI Key

PGRJRUKVXPDOPT-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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